

Application Notes and Protocols for AM8936

Administration and Dosage in Mice

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Compound of Interest

Compound Name: AM8936

Cat. No.: B15578072

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These application notes provide a comprehensive guide for the in vivo administration and dosage of **AM8936**, a potent and efficacious cannabinoid receptor type 1 (CB1) agonist, in mouse models. The following protocols are based on established methodologies for evaluating the physiological and behavioral effects of cannabinoids in rodents.

Introduction

AM8936 is a nabilone analog identified as a potent and balanced CB1 receptor agonist.^{[1][2]} In vivo studies are crucial to characterize its pharmacological profile, including its effects on the central nervous system (CNS) and its potential therapeutic applications for conditions such as CNS and metabolic disorders, pain, and glaucoma. The cannabinoid tetrad test is a standard battery of behavioral and physiological assays used to assess the in vivo activity of CB1 receptor agonists in mice. This test measures four key parameters: locomotor activity, catalepsy, body temperature, and nociception.

Quantitative Data Summary

The following table summarizes the dose-dependent effects of **AM8936** in the mouse cannabinoid tetrad test following intraperitoneal administration.

Dosage (mg/kg, i.p.)	Locomotor Activity (% of Control)	Catalepsy (Time on Bar, seconds)	Body Temperature (°C Change from Baseline)	Nociception (Tail Flick Latency, % MPE*)
0.1	~80%	~10s	~ -1°C	~20%
0.3	~50%	~25s	~ -2.5°C	~50%
1	~20%	~45s	~ -4°C	~80%
3	<10%	>60s	~ -5.5°C	>90%

% MPE = Maximum Possible Effect

Experimental Protocols

Preparation of AM8936 for In Vivo Administration

Materials:

- **AM8936** hydrochloride
- Ethanol (200 proof)
- Emulphor® EL-620
- Sterile 0.9% saline solution
- Sterile microcentrifuge tubes
- Vortex mixer
- Sonicator (optional)

Protocol:

- Weigh the desired amount of **AM8936** hydrochloride in a sterile microcentrifuge tube.

- Prepare the vehicle solution by mixing ethanol, Emulphor®, and sterile saline in a 1:1:18 ratio. For example, to prepare 1 ml of vehicle, mix 50 µl of ethanol, 50 µl of Emulphor®, and 900 µl of sterile saline.
- Add the appropriate volume of vehicle to the **AM8936** to achieve the desired final concentration for dosing.
- Vortex the solution vigorously for 1-2 minutes until the **AM8936** is completely dissolved. Gentle warming or brief sonication can be used to aid dissolution if necessary.
- Prepare fresh solutions on the day of the experiment.

Intraperitoneal (i.p.) Administration to Mice

Procedure:

- Gently restrain the mouse by scruffing the neck and back to expose the abdomen.
- Tilt the mouse slightly downwards on one side.
- Insert a 25-27 gauge needle into the lower quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or other organs.
- Inject the prepared **AM8936** solution at a volume of 10 ml/kg body weight.
- Withdraw the needle and return the mouse to its home cage.
- Monitor the mouse for any immediate adverse reactions.

Cannabinoid Tetrad Test Protocol

This series of tests should be performed 30 minutes after **AM8936** administration.

a) Locomotor Activity:

- Place the mouse in the center of an open-field arena (e.g., a 40 cm x 40 cm box).
- Use an automated activity monitoring system or manually record the total distance traveled or the number of beam breaks over a 10-minute period.

- Clean the arena thoroughly between each mouse to eliminate olfactory cues.

b) Catalepsy (Bar Test):

- Place the mouse's forepaws on a horizontal bar (approximately 0.5 cm in diameter) suspended 5 cm above a flat surface.
- Measure the time the mouse remains immobile on the bar, up to a maximum of 60 seconds.
- The mouse is considered cataleptic if it remains motionless for an extended period.

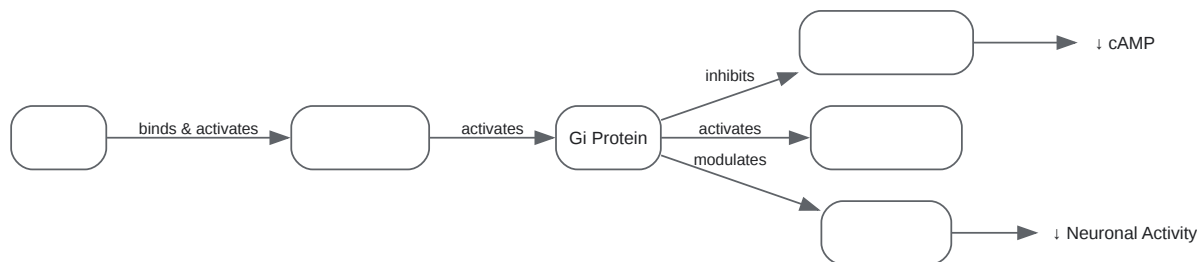
c) Body Temperature:

- Measure the baseline rectal temperature of the mouse before **AM8936** administration.
- At the designated time point after injection, measure the rectal temperature again using a digital thermometer with a lubricated probe.
- Calculate the change in body temperature from baseline.

d) Nociception (Tail-Flick Test):

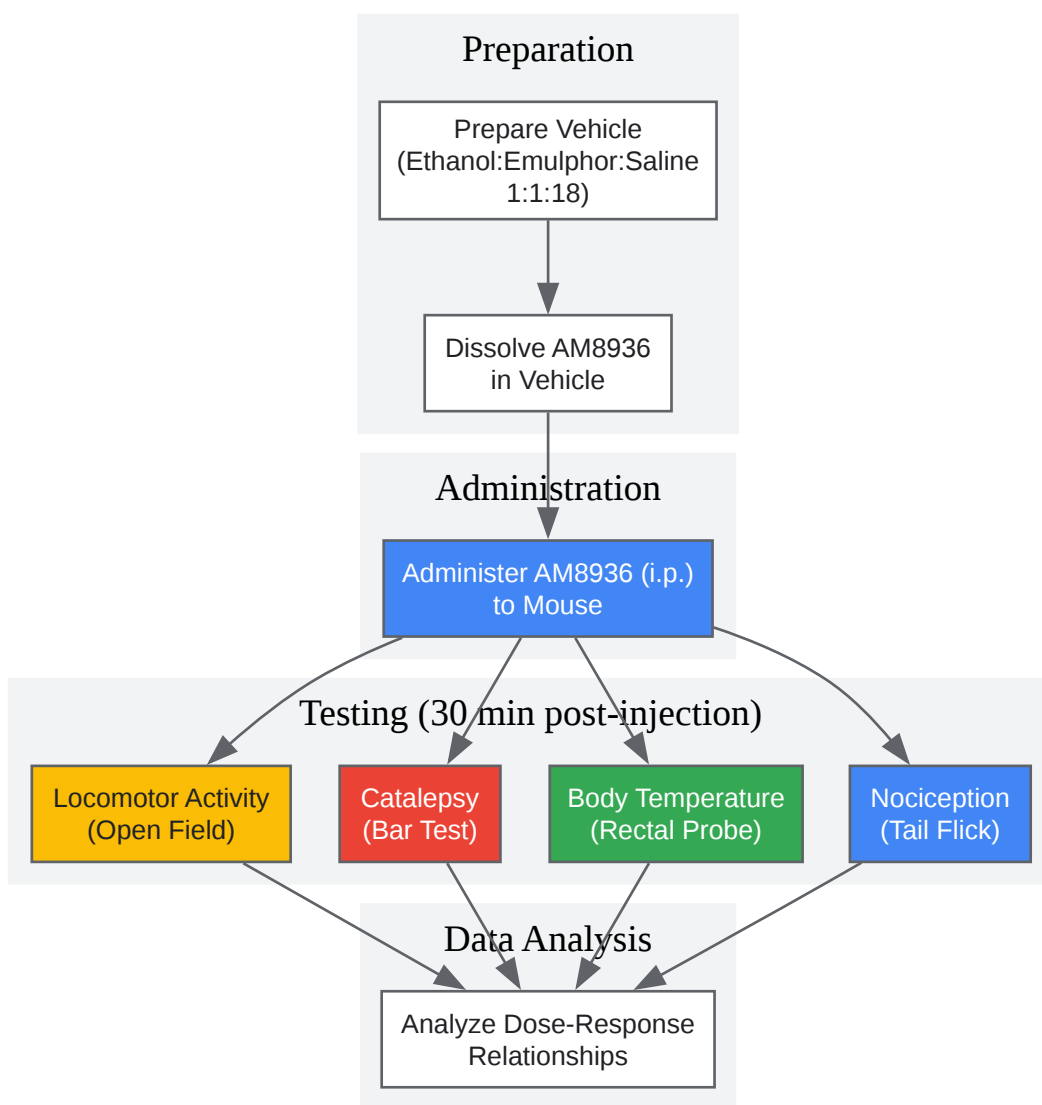
- Focus a beam of radiant heat onto the ventral surface of the mouse's tail.
- Measure the latency for the mouse to flick its tail away from the heat source.
- A cut-off time (e.g., 10-12 seconds) should be established to prevent tissue damage.
- Calculate the percentage of the maximum possible effect (%MPE) using the formula: %MPE = $[(\text{Post-drug latency} - \text{Baseline latency}) / (\text{Cut-off time} - \text{Baseline latency})] \times 100$

Visualizations



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Caption: Simplified signaling pathway of **AM8936** as a CB1 receptor agonist.



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Caption: Experimental workflow for the cannabinoid tetrad test in mice.

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References

- 1. Improved cyclobutyl nabilone analogs as potent CB1 receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
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